molecular formula C22H18F2N4O2S B3397075 13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 1021207-71-5

13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B3397075
CAS No.: 1021207-71-5
M. Wt: 440.5 g/mol
InChI Key: NIPRWVCWIYOMRT-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core structure with a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] system, a fluorophenylpiperazine moiety, and a ketone group. The piperazine group is linked via a 2-oxoethyl chain, which may influence conformational flexibility and receptor interactions.

Properties

IUPAC Name

9-fluoro-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c23-14-4-6-15(7-5-14)26-8-10-27(11-9-26)18(29)12-28-13-25-20-19-16(24)2-1-3-17(19)31-21(20)22(28)30/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPRWVCWIYOMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC5=CC=CC(=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a synthetic organic molecule with a complex structure that includes a piperazine moiety and multiple functional groups. Its molecular formula is C22H18F2N4O2SC_{22}H_{18}F_{2}N_{4}O_{2}S with a molecular weight of 440.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

Structure and Properties

The structural complexity of this compound contributes to its biological activity. The presence of the piperazine ring is known to enhance interaction with various biological targets, particularly in the central nervous system (CNS). The fluorine substituents may also influence the lipophilicity and receptor binding affinity of the molecule.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic properties. The piperazine moiety can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds demonstrate significant inhibition of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters .

Antimicrobial Activity

Compounds similar to the one have been evaluated for their antimicrobial properties. A study highlighted that certain piperazine derivatives displayed potent antibacterial activity against various strains of bacteria, including resistant strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Case Studies

  • Study on Antidepressant Activity : A synthesized compound based on the piperazine structure exhibited significant MAO-B inhibitory activity with an IC50 value as low as 0.013 µM, suggesting a strong potential for antidepressant effects .
  • Antimicrobial Evaluation : In vitro studies revealed that related compounds showed moderate to excellent activity against several pathogenic fungi. One derivative was found to be four times more potent than standard antibiotics against specific bacterial strains .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntidepressantMAO inhibition
AntimicrobialMembrane disruption
AnxiolyticSerotonin receptor modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

  • Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione):

    • Shares a piperazine group but replaces the fluorophenyl with a phenyl substituent.
    • Features a spirodecane-dione core instead of a tricyclic system.
    • The absence of fluorine may reduce metabolic stability compared to the target compound [1].
  • Compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione):

    • Substitutes fluorophenyl with 3-chlorophenyl, altering electronic and steric properties.
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may impact receptor binding [1].

Heterocyclic Core Variations

  • Benzoxazole Derivatives (7a–j) :

    • Contain a benzoxazole ring with fluorophenyl-piperazine substituents.
    • Lack the tricyclic framework but retain aromaticity and fluorine’s electronic effects.
    • The oxazole oxygen vs. thia substitution in the target compound may influence solubility and hydrogen-bonding capacity [3].
  • Isoxazole Derivatives (8b, 8c) :

    • Feature isoxazole rings fused to naphtho or benzo systems.
    • Piperidinyl groups replace piperazine, reducing basicity and altering pharmacokinetics.
    • The chloro-substituted variants (e.g., 8b) highlight halogen-driven bioactivity differences [2].

Functional Group and Substituent Analysis

Compound Core Structure Piperazine/Piperidine Group Halogen Key Functional Groups
Target Compound 8-Thia-3,5-diazatricyclo 4-(4-Fluorophenyl)piperazine F (×2) Ketone, thia-diaza system
Compound 13 Spirodecane-dione 4-Phenylpiperazine None Dione, spiro center
Compound 14 Spirodecane-dione 4-(3-Chlorophenyl)piperazine Cl Dione, spiro center
Benzoxazole 7a–j Benzoxazole 4-(Fluorophenyl)piperazine F Oxazole, nitro-phenol derivatives
Isoxazole 8b Naphtho[1,2-c]isoxazole 1-Phenethylpiperidin-4-yl Cl Isoxazole, chloro-substitution

Pharmacological Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to electron-rich receptor pockets, while chlorine’s bulk may improve hydrophobic interactions [3].
  • Thia vs. Oxa Systems : The 8-thia group in the target compound could increase lipophilicity and membrane permeability compared to oxygen-containing analogues [3].
  • Tricyclic vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
13-fluoro-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

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